molecular formula C7H7BrN4O2 B015645 8-Bromotheophylline CAS No. 10381-75-6

8-Bromotheophylline

Cat. No. B015645
CAS RN: 10381-75-6
M. Wt: 259.06 g/mol
InChI Key: SKTFQHRVFFOHTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Bromotheophylline involves several chemical strategies. One method includes the synthesis of 8-substituted theophyllineβ-D-ribofuranosides through chlorination and glycosylation processes. Nucleophilic displacement of halogen groups facilitates the creation of various 8-substituted theophylline derivatives (Ozola et al., 1993). Additionally, methods for synthesizing 8-pyridiniotheophyllinates highlight the versatility of 8-Bromotheophylline in reacting with pyridine or alkylpyridines in the presence of oxidizing agents, yielding novel compounds (Bobkov et al., 1991).

Molecular Structure Analysis

The structure and reactivity of 8-Bromotheophylline and its derivatives are critical for understanding their chemical properties. The ambiphilic nature of some molecules derived from 8-bromoquinoline or 8-iodoquinoline, for instance, showcases the potential for diverse chemical reactions and the formation of complex coordination complexes (Son et al., 2010).

Chemical Reactions and Properties

8-Bromotheophylline participates in various chemical reactions, indicating its reactivity and utility in synthesis. For example, the synthesis of 8-trimethylammoniotheophyllinate through reactions with organic acid chlorides demonstrates the compound's ability to undergo transformation and form new derivatives (Bobkov et al., 1992).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 8-Bromotheophylline are limited, the compound's solubility and formation of water-soluble salts have been noted. Over 30 water-soluble salts of 8-Bromotheophylline have been prepared, highlighting its potential for diverse applications and its chemical versatility (Holbert et al., 1955).

Chemical Properties Analysis

The chemical properties of 8-Bromotheophylline are influenced by its molecular structure and reactivity. Its ability to form various derivatives through reactions with different chemical agents reflects its broad utility in chemical synthesis. The synthesis of fused purinoquinazolines, for instance, demonstrates the potential of 8-Bromotheophylline to contribute to the creation of new heterocyclic ring systems (Settimo et al., 1995).

Scientific Research Applications

  • Synthesis of New Heterocyclic Systems : 8-Bromotheophylline is used in the synthesis of new heterocyclic systems such as purino[7,8-α]quinazoline-5,9,11(6H,8H,10H)-trione and purino[8,9-b]quinazo (Settimo et al., 1995), and for synthesizing purinobenzothiazine and pyridothiazinopurine derivatives (Settimo et al., 1998).

  • Potential DNA Radiosensitizer : 8-Bromoadenine (8BrA), related to 8-Bromotheophylline, is considered a potential DNA radiosensitizer for cancer radiation therapy due to its efficient interaction with low-energy electrons (Schürmann et al., 2017).

  • Stimulant Effect on the Central Nervous System : 8-Bromotheophylline derivatives have a stimulant effect on the central nervous system, improving the amplitude of evoked potentials in the brain cortex and rhythm assimilation (Samura Ba, 1983).

  • Diuretic in Water Retention : The salt 2-methyl-2-amino-1-propanol 8-bromotheophyllinate has been found useful as a diuretic in conditions like premenstrual tension (Holbert et al., 1955).

  • Study of Adenosine Neuromodulation : 8-Phenyltheophylline (8PT) enhances pyramidal cell responses in rat hippocampal slices, suggesting its potential as a tool for studying adenosine neuromodulation in the CNS (Corradetti et al., 1984).

  • Antibacterial and Anti-Fungal Activity : 8-bromo-2-(dimethylamino)-3-(3-(dimethylamino) propyl) quinazoline-4(3H)-one derivatives exhibit potent antibacterial and anti-fungal activity, more so than standard drugs (Chaitanya et al., 2018).

  • Enzyme-Coenzyme Interactions : 8-Bromotheophylline is used as a co-enzyme by various enzymes, with significant binding affinity compared to other analogues (Lappi et al., 1980).

Safety And Hazards

When handling 8-Bromotheophylline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTFQHRVFFOHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044768
Record name 8-Bromotheophylline
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Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Decomposes at 300 ºC
Record name Bromotheophylline
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Solubility

Soluble
Record name Bromotheophylline
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Mechanism of Action

Bromotheophylline is part of the group of the xanthines. As part of this group, it is thought that bromotheophylline increases the permeability of the renal tubule, increases glomerular filtration rate and inhibits the sodium reabsorption in the proximal tubule. It is thought but not confirmed that pamabrom as a mixture seems to have an additional mechanism of action in which the presence of 2-amino-2-methyl-1-propanol produces the suppression of the antidiuretic hormone in the posterior pituitary gland.
Record name Bromotheophylline
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Product Name

8-Bromotheophylline

CAS RN

10381-75-6
Record name 8-Bromo-3,9-dihydro-1,3-dimethyl-1H-purine-2,6-dione
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Record name Bromotheophylline
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Record name 8-Bromotheophylline
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Record name 8-Bromotheophylline
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Record name BROMOTHEOPHYLLINE
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Melting Point

295-316 ºC
Record name Bromotheophylline
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Synthesis routes and methods

Procedure details

One mole of theophylline is dissolved in 2.5 liters of acetic acid containing one liter of water, and kept at 50° C., until the theophylline is dissolved and the medium becomes homogeneous. 1.1 mole of bromine is then added, drop by drop, and the bromine derivative, 8-bromotheophylline precipitates in the medium. The solution is then ccoled to room temperature , and the product filtered and washed with water, and then dried to give 70-85% yield of 8-bromo-theophylline.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
V Ozola, N Ramzaeva, Y Maurinsh… - Nucleosides & …, 1993 - Taylor & Francis
… The NMR spectrum of the 8-bromotheophylline nucleoside 8 was quite similar to that we … To obtain deacetylated 8-chloro- or 8-bromotheophylline 8-D-ribofuranosides we tried to apply …
VN Bobkov, TV Zvolinskaya, II Kuz'menko - Chemistry of Heterocyclic …, 1992 - Springer
… Earlier we showed that 8-bromotheophylline in the presence of … According to our data, 8-bromotheophylline does not react … We showed [2] that 8-bromotheophylline reacts readily with …
T Ueda, R Oh, SI Nagai… - Journal of heterocyclic …, 1998 - Wiley Online Library
… five steps from 8-bromotheophylline. We examined the facile synthesis of lactam ring fused purines from 1. An attempted one-pot reaction of 1 with ethyl bromopropionate successfully …
YV Strokin, FS Zarudii, AA Kremzer… - Pharmaceutical …, 1987 - Springer
… 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (II) was obtained by the reaction of 8-bromotheophylllne (I) with glycidol in the presence of catalytic quantities of pyridine. The previously …
L Skulski, P Wroczyński - Chemistry of Heterocyclic Compounds, 1983 - Springer
Direct C-mercuration in the 8 position of N-acyl derivatives of theophylline and theobromine with mercury(II) trifluoroacetate in a mixture of anhydrous trifluoroacetic acid and …
JM Holbert, IW Grote, H Smith - Journal of the American …, 1955 - Wiley Online Library
… of 8-bromotheophylline salts of … 8-bromotheophylline were prepared and screened for diuretic activity ; however, those reported in this paper will be limited to the 8-bromotheophylline …
J Blumenberg, LFB Wilm, FE Hahn - Organometallics, 2020 - ACS Publications
… A mixture of 8-bromotheophylline (27 mg, 0.104 mmol) and [Pd(PPh 3 ) 4 ] (120 mg, 0.104 mmol) in toluene (10 mL) was heated to 50 C for 16 h. The resulting solid was isolated by …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
DJ Hadipavlou-Litina, L Logoyda - Asian J. Pharm. Clin. Res, 2018 - researchgate.net
Methods: New derivatives of 1, 3-dimethylxanthine with pyrazole at position 8 were synthesized by the interaction of 8-bromotheophylline with arylalkyl-(alkenyl) halides, hydrazine …
Number of citations: 8 www.researchgate.net
FJ Helgren, MJ Lynch, FJ Kirchmeyer - Journal of the American …, 1955 - Elsevier
… of 8-bromotheophylline salts of … 8-bromotheophylline were prepared and screened for diuretic activity ; however, those reported in this paper will be limited to the 8-bromotheophylline …
AN Krasovskii, MI Yurchenko, PM Kochergin… - Chemistry of …, 1975 - Springer
2-Alkyl(aryl, hetaryl)-6,8-dimethylthiazolo[2,3-f]xanthines were synthesized from 8-bromotheophylline and α-halo ketones with subsequent replacement of the bromine atom by sulfur …

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